molecular formula C19H8F5N3O2 B4776693 2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B4776693
M. Wt: 405.3 g/mol
InChI Key: SIXDXLZDLINBEJ-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is commonly referred to as PFB or PFB-Br, and it has been shown to have a variety of interesting properties that make it useful for a range of different experiments and studies.

Mechanism of Action

The mechanism of action of PFB-Br is not fully understood, but it is believed to work by binding to specific sites on proteins and other biomolecules. This binding can alter the activity of these molecules, leading to changes in their function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PFB-Br are complex and varied, and depend on the specific experimental conditions and applications being studied. Some of the most commonly observed effects of this compound include changes in protein structure and function, alterations in cellular signaling pathways, and modifications to the activity of enzymes and other biomolecules.

Advantages and Limitations for Lab Experiments

One of the key advantages of using PFB-Br in lab experiments is its high specificity and selectivity for certain types of biomolecules. This makes it a powerful tool for studying specific proteins and other biomolecules in detail. However, there are also some limitations to using this compound, including its high cost and the need for specialized expertise to synthesize and work with it safely.

Future Directions

There are many exciting future directions for research involving PFB-Br. Some potential areas of interest include the development of new methods for synthesizing and using this compound, the exploration of its potential applications in drug discovery and development, and the study of its interactions with other biomolecules and cellular systems. Additionally, there is a growing interest in using PFB-Br in the development of new diagnostic tools and therapies for a range of different diseases and conditions.

Scientific Research Applications

PFB-Br has been used in a wide range of scientific research applications, including studies of protein structure and function, drug discovery and development, and bioanalytical chemistry. This compound has been shown to be particularly useful in the study of protein-ligand interactions, as it can be used to label proteins in order to track their movement and interactions within cells.

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8F5N3O2/c20-13-12(14(21)16(23)17(24)15(13)22)18(28)26-9-3-4-11-10(6-9)27-19(29-11)8-2-1-5-25-7-8/h1-7H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXDXLZDLINBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-pentafluoro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
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2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
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2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
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2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
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2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 6
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2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.